Zelandopam free base Zelandopam free base Zelandopam, also known as MYD-37; YM-435, is a dopamine D1 agonist potentially for the treatment of heart failure and hypertension. YM435 is a potent stimulant of pancreatic exocrine secretion by acting on DA D1 receptors of the pancreas in dogs. Intravenous administration of YM435 produces renal vasodilating and diuretic/natriuretic effects by stimulation of dopamine D1 receptors, and demonstrate that YM435 can inhibit angiotensin II-, renal nerve stimulation- and PAF-induced renal dysfunction.
Brand Name: Vulcanchem
CAS No.: 139233-53-7
VCID: VC0547733
InChI: InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1
SMILES: C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

Zelandopam free base

CAS No.: 139233-53-7

Inhibitors

VCID: VC0547733

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Zelandopam free base - 139233-53-7

CAS No. 139233-53-7
Product Name Zelandopam free base
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol
Standard InChI InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1
Standard InChIKey FULLEMQICAKPOE-JTQLQIEISA-N
Isomeric SMILES C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
SMILES C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
Canonical SMILES C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O
Appearance Solid powder
Description Zelandopam, also known as MYD-37; YM-435, is a dopamine D1 agonist potentially for the treatment of heart failure and hypertension. YM435 is a potent stimulant of pancreatic exocrine secretion by acting on DA D1 receptors of the pancreas in dogs. Intravenous administration of YM435 produces renal vasodilating and diuretic/natriuretic effects by stimulation of dopamine D1 receptors, and demonstrate that YM435 can inhibit angiotensin II-, renal nerve stimulation- and PAF-induced renal dysfunction.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7,8-DDPTI
7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline
YM 435
YM-435
YM435
zelandopam
Reference 1: Yatsu T, Aoki M, Tanaka A. Effect of zelandopam, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats. Eur J Pharmacol. 2005 Mar 7;510(1-2):121-6. PubMed PMID: 15740732.
2: Yatsu T, Aoki M, Inagaki O. Preventive effect of zelandopam, a dopamine D1 receptor agonist, on cisplatin-induced acute renal failure in rats. Eur J Pharmacol. 2003 Feb 14;461(2-3):191-5. PubMed PMID: 12586214.
3: Yasunari K, Kohno M, Kano H, Hanehira T, Minami M, Yoshikawa J. Anti-atherosclerotic action of vascular D1 receptors. Clin Exp Pharmacol Physiol Suppl. 1999 Apr;26:S36-40. Review. PubMed PMID: 10386252.
4: Yatsu T, Arai Y, Takizawa K, Kasai-Nakagawa C, Takanashi M, Uchida W, Inagaki O, Tanaka A, Takenaka T. Effect of YM435, a dopamine DA1 receptor agonist, in a canine model of ischemic acute renal failure. Gen Pharmacol. 1998 Nov;31(5):803-7. PubMed PMID: 9809482.
5: Yatsu T, Arai Y, Sudoh K, Shibasaki M, Uchida W, Inagaki O, Tanaka A, Takenaka T. Effect of YM435, a novel dopamine DA1 receptor agonist, in a canine model of acute congestive heart failure. Gen Pharmacol. 1998 May;30(5):733-7. PubMed PMID: 9559326.
6: Yasunari K, Kohno M, Hasuma T, Horio T, Kano H, Yokokawa K, Minami M, Yoshikawa J. Dopamine as a novel antimigration and antiproliferative factor of vascular smooth muscle cells through dopamine D1-like receptors. Arterioscler Thromb Vasc Biol. 1997 Nov;17(11):3164-73. PubMed PMID: 9409307.
7: Yatsu T, Miyamoto I, Kaneko-Takanuki F, Watanabe T, Takenaka T. Pharmacological and pharmacokinetic characteristics of YM435, a novel dopamine DA1-receptor agonist, in anaesthetized dogs. J Pharm Pharmacol. 1997 Sep;49(9):892-6. PubMed PMID: 9306257.
8: Yatsu T, Uchida W, Inagaki O, Tanaka A, Takenaka T. Dopamine DA1 receptor agonist activity of YM435 in the canine renal vasculature. Gen Pharmacol. 1997 Aug;29(2):229-32. PubMed PMID: 9251904.
9: Yatsu T, Arai Y, Takizawa K, Kasai-Nakagawa C, Takanashi M, Uchida W, Inagaki O, Tanaka A, Asano M, Honda K, Takenaka T. Renal effect of YM435, a new dopamine D1 receptor agonist, in anesthetized dogs. Eur J Pharmacol. 1997 Mar 12;322(1):45-53. PubMed PMID: 9088869.
10: Yatsu T, Takizawa K, Kasai-Nakagawa C, Uchida W, Tanaka A, Asano M, Honda K, Takenaka T. Hemodynamic characterization of YM435, a novel dopamine DA1 receptor agonist, in anesthetized dogs. J Cardiovasc Pharmacol. 1997 Mar;29(3):382-8. PubMed PMID: 9125677.
11: Yasunari K, Kohno M, Kano H, Yokokawa K, Minami M, Yoshikawa J. Dopamine D1-like receptor stimulation inhibits hypertrophy induced by platelet-derived growth factor in cultured rat renal vascular smooth muscle cells. Hypertension. 1997 Jan;29(1 Pt 2):350-5. PubMed PMID: 9039126.
12: Anan H, Tanaka A, Tsuzuki R, Yokota M, Yatsu T, Fujikura T. 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. II. Their renal vasodilation activity and structure-activity relationship. Chem Pharm Bull (Tokyo). 1996 Oct;44(10):1865-70. PubMed PMID: 8904813.
13: Iwatsuki K, Horiuchi A, Ren LM, Chiba S. D-1 dopamine receptors mediate dopamine-induced pancreatic exocrine secretion in anesthetized dogs. Hypertens Res. 1995 Jun;18 Suppl 1:S173-4. PubMed PMID: 8529053.
14: Ofori S, De Raad S, Bugnon O, Schorderet M. Effects of YM 435 and A 77636 on dopamine D-1 receptors in bovine retina in vitro. Gen Pharmacol. 1995 Jan;26(1):51-7. PubMed PMID: 7713366.
15: Takenaka T, Forster H, Epstein M. Characterization of the renal microvascular actions of a new dopaminergic (DA1) agonist, YM435. J Pharmacol Exp Ther. 1993 Mar;264(3):1154-9. PubMed PMID: 8095547.
16: Iwatsuki K, Ren LM, Chiba S. Effects of YM435, a novel dopamine D1 receptor agonist, on pancreatic exocrine secretion in anesthetized dogs. Eur J Pharmacol. 1992 Aug 6;218(2-3):237-41. PubMed PMID: 1425944.
17: Anan H, Tanaka A, Tsuzuki R, Yokota M, Yatsu T, Honda K, Asano M, Fujita S, Furuya T, Fujikura T. Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Chem Pharm Bull (Tokyo). 1991 Nov;39(11):2910-4. PubMed PMID: 1839245.
PubChem Compound 3078105
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator